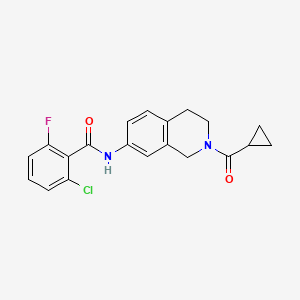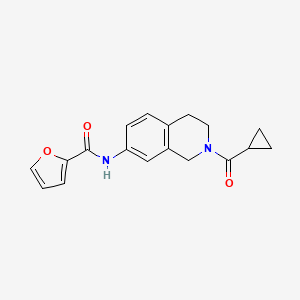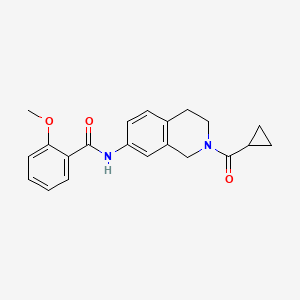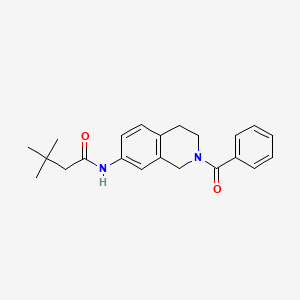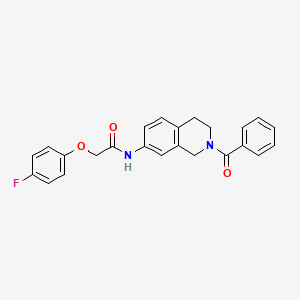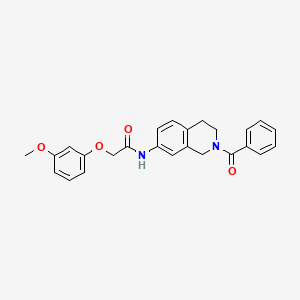![molecular formula C14H23N5O B6501422 3-(propan-2-yl)-1-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea CAS No. 1235645-32-5](/img/structure/B6501422.png)
3-(propan-2-yl)-1-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Propan-2-yl)-1-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea (hereafter referred to as 3-PPMU) is a small molecule compound with a range of applications in scientific research. It is a synthetic derivative of urea, with a four-ring structure composed of nitrogen, oxygen, hydrogen, and carbon atoms. The compound has been used in a variety of biochemical and physiological studies, including those related to enzyme inhibition, protein-protein interactions, and drug delivery.
Aplicaciones Científicas De Investigación
3-PPMU has been extensively studied in scientific research, primarily due to its ability to inhibit certain enzymes. In particular, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This makes 3-PPMU an attractive target for drug development, as it could potentially be used to treat diseases related to acetylcholine deficiency, such as Alzheimer’s disease. In addition, 3-PPMU has been used to study the effects of protein-protein interactions, as well as to investigate the mechanisms of drug delivery.
Mecanismo De Acción
The mechanism of action of 3-PPMU is not yet fully understood. However, it is believed that the compound binds to the active site of the target enzyme, acetylcholinesterase, and inhibits its activity. This is thought to be due to the presence of a hydrogen bond between the nitrogen atom of 3-PPMU and the hydroxyl group of the enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-PPMU have been studied in a variety of organisms, including mice, rats, and humans. In mice, 3-PPMU has been shown to reduce the activity of acetylcholinesterase, resulting in increased levels of acetylcholine in the brain. This could potentially lead to improved learning and memory. In rats, 3-PPMU has been shown to reduce the activity of certain enzymes involved in drug metabolism, resulting in increased bioavailability of the drug. Finally, in humans, 3-PPMU has been shown to reduce the activity of certain enzymes involved in the breakdown of neurotransmitters, resulting in increased levels of these neurotransmitters in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-PPMU in laboratory experiments is its low cost and easy availability. In addition, the compound is relatively stable and can be stored for extended periods of time without significant degradation. However, there are some limitations to its use. For example, the compound is not water-soluble, which can make it difficult to use in experiments involving aqueous solutions. In addition, the compound is not very soluble in organic solvents, which can limit its use in certain types of experiments.
Direcciones Futuras
There are a number of potential future directions for the use of 3-PPMU in scientific research. One possibility is to further investigate the biochemical and physiological effects of the compound in different organisms. In addition, the compound could be used to study the effects of protein-protein interactions, as well as to investigate the mechanisms of drug delivery. Finally, 3-PPMU could be used to develop new drugs or treatments for diseases related to acetylcholine deficiency, such as Alzheimer’s disease.
Métodos De Síntesis
3-PPMU can be synthesized using a variety of methods. The most common method involves the reaction of a tertiary amine, such as piperidine, with a pyrimidine derivative, such as 4-chloropyrimidine. This reaction takes place in the presence of an acid catalyst, such as hydrochloric acid, and is followed by the addition of propan-2-yl bromide. The resulting product is a mixture of 3-PPMU and its isomer, 4-PPMU.
Propiedades
IUPAC Name |
1-propan-2-yl-3-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O/c1-11(2)18-14(20)17-10-12-4-8-19(9-5-12)13-15-6-3-7-16-13/h3,6-7,11-12H,4-5,8-10H2,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUJSCBUTWSLBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC1CCN(CC1)C2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

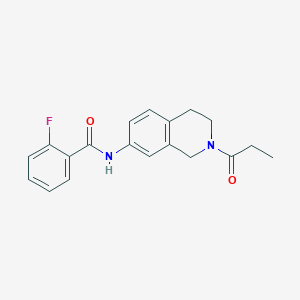
![2-(2,4-dichlorophenoxy)-N-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide](/img/structure/B6501352.png)
![3-methyl-N-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6501358.png)
![3,4-difluoro-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide](/img/structure/B6501365.png)


